

# A Head-to-Head Comparison of LRK-4189 and Regorafenib in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LRK-4189**

Cat. No.: **B15543668**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the novel targeted protein degrader, **LRK-4189**, and the established multi-kinase inhibitor, regorafenib. This analysis is based on available preclinical and clinical data for each compound.

Regorafenib is an established oral multi-kinase inhibitor approved for treating several types of cancer, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).<sup>[1][2][3]</sup> In contrast, **LRK-4189** is a first-in-class, orally active and selective degrader of the lipid kinase PIP4K2C, currently in early-stage clinical development for microsatellite stable (MSS) colorectal cancer and other solid tumors.<sup>[4][5][6][7]</sup> Given the early phase of **LRK-4189**'s development, this comparison is primarily based on preclinical data for **LRK-4189** versus the extensive preclinical and clinical data available for regorafenib.

## Mechanism of Action

**LRK-4189** represents a novel therapeutic modality as a targeted protein degrader. It specifically targets and degrades Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).<sup>[5][6][7]</sup> PIP4K2C is a lipid kinase that cancer cells co-opt to enhance their survival and evade the immune system.<sup>[5][8][9]</sup> By degrading PIP4K2C, **LRK-4189** induces intrinsic cancer cell death and activates interferon signaling, which in turn triggers immune-mediated tumor killing.<sup>[5][6][8][10]</sup> This dual action of direct tumor cell killing and immune system activation is a key feature of its mechanism.

Regorafenib, on the other hand, is a multi-kinase inhibitor that blocks the activity of several protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. [1][2][11][12] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptor Beta (PDGFR- $\beta$ ), Fibroblast Growth Factor Receptor (FGFR), KIT, RET, and BRAF.[1][12][13] By inhibiting these kinases, regorafenib disrupts tumor blood supply, inhibits tumor cell proliferation and survival, and modulates the tumor microenvironment.[1][11]

## Signaling Pathway Diagrams





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. larkspur.bio [larkspur.bio]
- 5. Larkspur Biosciences Announces Discovery of LRK-4189, a First-in-Class Degrader of the Lipid Kinase PIP4K2C, for the Treatment of Microsatellite Stable (MSS) Colorectal Cancer at the ACS Fall 2025 Meeting - BioSpace [biospace.com]
- 6. Larkspur Biosciences Announces Discovery of LRK-4189, a [globenewswire.com]
- 7. larkspur.bio [larkspur.bio]

- 8. Discovery of LRK-4189, a first-in-class degrader of the lipid kinase PIP4K2C for the treatment of Microsatellite Stable (MSS) Colorectal Carcinoma - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 9. Larkspur Biosciences Begins Dosing in Clinical Study of [globenewswire.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. Regorafenib: Uses, Mechanism of Action and Side effects\_Chemicalbook [chemicalbook.com]
- 13. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of LRK-4189 and Regorafenib in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543668#head-to-head-comparison-of-lrk-4189-and-regorafenib>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)